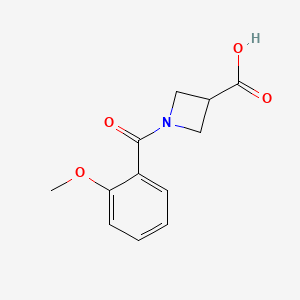

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid

CAS No.: 1378408-99-1

Cat. No.: VC2848404

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378408-99-1 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | 1-(2-methoxybenzoyl)azetidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)11(14)13-6-8(7-13)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |

| Standard InChI Key | LMLYCTSUENDPTR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O |

| Canonical SMILES | COC1=CC=CC=C1C(=O)N2CC(C2)C(=O)O |

Introduction

Chemical Properties and Structure

Basic Identification

1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid is identified by its CAS registry number 1378408-99-1 and has the molecular formula C₁₂H₁₃NO₄ . The compound has a molecular weight of 235.24 g/mol, which is consistent across chemical databases and reference materials. As its name indicates, this compound belongs to the class of azetidine derivatives, which are cyclic amines featuring a four-membered ring structure with nitrogen as a heteroatom. The systematic IUPAC name fully describes the compound's structure, indicating the presence of a 2-methoxybenzoyl group attached to the nitrogen atom of the azetidine ring and a carboxylic acid functional group at the third position.

Structural Characteristics

The molecular structure of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid consists of several key functional components that contribute to its chemical properties and potential biological activity. The core of the molecule is the azetidine ring, a four-membered nitrogen-containing heterocycle that exhibits significant ring strain due to its constrained geometry . This strained ring system makes azetidines reactive and conformationally restricted, properties that can be advantageous in drug design for targeting specific biological receptors.

Attached to the nitrogen atom of the azetidine ring is a 2-methoxybenzoyl group, which consists of a benzoyl moiety with a methoxy substituent at the ortho position. The carboxylic acid functional group is positioned at the third carbon of the azetidine ring, providing an important site for hydrogen bonding and potential derivatization in synthetic applications. This arrangement of functional groups creates a unique three-dimensional structure with specific spatial relationships that can influence the compound's interactions with biological targets.

Physical Properties

The physicochemical properties of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid play a crucial role in determining its behavior in biological systems and its utility in pharmaceutical applications. The compound has a calculated polar surface area (PSA) of 66.84, which indicates its ability to form hydrogen bonds and its potential membrane permeability . The calculated LogP value of 0.79 suggests moderate lipophilicity, balancing water solubility with membrane permeability . These properties are important considerations in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

The following table summarizes the key physical and chemical properties of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid:

| Property | Value |

|---|---|

| CAS Number | 1378408-99-1 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Polar Surface Area (PSA) | 66.84 |

| LogP | 0.79 |

| Appearance | Solid (presumed based on related compounds) |

Synthesis Methods

Reaction Conditions and Considerations

The synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid and related compounds requires careful control of reaction conditions to achieve good yields and product purity. The strained nature of the azetidine ring presents challenges during synthesis, making it necessary to optimize various parameters. Temperature control is particularly important, with reactions typically conducted between 50-80°C depending on the specific transformation. The solvent choice is also critical, with dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) being commonly employed for various steps in the synthesis.

For the preparation of the azetidine ring itself, several methods have been documented in the literature. One approach involves the use of 1-azabicyclo[1.1.0]butane (ABB) as an intermediate, which can undergo ring-opening reactions to form the azetidine system . Another strategy involves the cyclization of appropriately functionalized precursors, such as 2-(bromomethyl)acrylates, through a sequence of amination, bromination, and base-induced ring closure . These methods provide access to azetidine-3-carboxylic acid derivatives that can then be further functionalized to obtain the target compound.

Alternative Synthetic Routes

Recent advances in synthetic methodology have expanded the options for preparing functionalized azetidines, including derivatives like 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid. A notable development is the use of photocatalytic methods for the synthesis of densely functionalized azetidines . These approaches often employ visible light and suitable catalysts to generate reactive intermediates that can form the azetidine ring under mild conditions . Photocatalytic radical strategies have been shown to be effective for accessing structurally complex azetidines from azabicyclo[1.1.0]butanes, potentially offering a more efficient route to compounds like 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid .

Another approach described in the literature involves the isomerization of 2-(bromomethyl)aziridine-2-carboxylates to 3-bromoazetidine-3-carboxylates . This thermal isomerization process converts the kinetically favored aziridine products to azetidine derivatives, which can then be further functionalized through nucleophilic substitution and other transformations . This method provides access to a broad range of new conformationally constrained azetidine-3-carboxylic acid derivatives with potential biological and pharmaceutical applications.

Biological Activities and Applications

Structure-Activity Relationships

The structure of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid contains several features that may contribute to potential biological activity. The azetidine ring provides a rigid, conformationally restricted scaffold that can position functional groups in specific spatial arrangements, potentially enhancing binding affinity to target proteins . The carboxylic acid group at position 3 offers a point for hydrogen bonding interactions and can also serve as a site for further derivatization.

The 2-methoxybenzoyl group is particularly interesting from a structure-activity perspective. The benzoyl moiety provides an aromatic surface for potential π-stacking interactions with aromatic amino acid residues in protein binding pockets. The methoxy substituent at the ortho position can serve as a hydrogen bond acceptor and may influence the conformation of the benzoyl group relative to the azetidine ring. Collectively, these structural elements determine the compound's ability to interact with biological targets and influence its pharmacokinetic properties.

Comparison with Related Compounds

Several structurally related compounds have been documented in the literature, providing insight into the potential properties of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid. The closely related compound 1-(2-Methylbenzoyl)azetidine-3-carboxylic acid differs only in having a methyl group instead of a methoxy group at the ortho position of the benzoyl moiety . Another analog is 1-(2-Cyanophenyl)azetidine-3-carboxylic acid, which contains a cyano group in place of the methoxy substituent .

The following table presents a comparison of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid with selected structurally related compounds:

Analytical Methods and Characterization

Spectroscopic Identification

Various spectroscopic techniques can be employed to characterize and confirm the structure of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for elucidating the structural features of the compound. The azetidine ring typically shows characteristic signals in the ¹H NMR spectrum, with the ring protons appearing as complex multiplets due to their diastereotopic nature. The 2-methoxybenzoyl group would display aromatic signals for the benzene ring protons and a distinctive singlet for the methoxy group.

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity. The molecular ion peak should correspond to the calculated molecular weight of 235.24 g/mol, and fragmentation patterns can reveal structural information about the azetidine ring and the 2-methoxybenzoyl group. Infrared (IR) spectroscopy is useful for identifying key functional groups, particularly the carboxylic acid (typically showing a broad O-H stretching band around 3000-2500 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹) and the ester carbonyl of the methoxybenzoyl group.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the purification and analysis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is particularly valuable for assessing the purity of the compound and separating it from potential synthetic impurities. The selection of appropriate HPLC conditions, including column type, mobile phase composition, and detection method, is important for achieving effective separation and analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions during the synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid and performing preliminary purity assessments. The choice of solvent system for TLC analysis depends on the polarity of the compound and potential impurities. The presence of both the carboxylic acid group and the aromatic ring with a methoxy substituent gives the compound a distinctive polarity profile that influences its chromatographic behavior.

Future Research Directions

Current Gaps in Knowledge

Despite the potential interest in 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid, several knowledge gaps remain to be addressed. Detailed pharmacological profiling against various biological targets would provide valuable insights into the compound's potential therapeutic applications. Additionally, more comprehensive data on its physicochemical properties, including solubility, stability, and acid-base characteristics, would be beneficial for pharmaceutical development purposes.

Further research is also needed to optimize the synthesis of 1-(2-Methoxybenzoyl)azetidine-3-carboxylic acid, particularly to develop more efficient and scalable methods that could facilitate its production for research and potential commercial applications. The exploration of new synthetic routes, especially those employing modern catalytic methods, could lead to improved processes with higher yields and greater sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume